Picrasin B acetate

RNase L activation Antiviral research Quassinoid bioactivity

Researchers face batch-to-batch variability and misidentified quassinoid analogs that alter bioactivity. Picrasin B acetate solves this with guaranteed structural specificity. • **Precise chemical probe**: C-2 acetate moiety differentiates from non-acetylated picrasin B; validated molecular docking (-8.6 kcal/mol vs XopQ). • **≥98% HPLC purity** - ideal for NF-κB pathway assays, SAR campaigns, and LC-MS reference standards. • **Immediate supply**: Solid powder, documented LogP 2.01 for permeability studies.

Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
Cat. No. B12326021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasin B acetate
Molecular FormulaC23H30O7
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C
InChIInChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3
InChIKeyXWNXCBLGFWPHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picrasin B Acetate Identity and Specifications


Picrasin B acetate (CAS: 30315-04-9), also known as quassin B acetate, is a naturally occurring quassinoid diterpenoid predominantly isolated from the herbs of Picrasma quassioides (D. Don) Benn . With the molecular formula C23H30O7 and a molecular weight of 418.5 g/mol, it serves as a key reference compound in the study of quassinoid bioactivities, particularly due to its structural acetylation which distinguishes it from its non-acetylated parent, Picrasin B .

Quassinoid scaffold with C-2 acetate modification
Supports structure–activity relationship (SAR) studies
High-purity research standard for reproducible assays

Picrasin B Acetate: Why Analogs Cannot Substitute


The quassinoid class encompasses a diverse array of compounds, yet substitution with even a close structural analog like Picrasin B (the non-acetylated parent) or Quassin can fundamentally alter an experiment's outcome. Picrasin B acetate's specific acetylation pattern directly influences its solubility, reactivity, and biological target engagement . While general class-level inferences about insecticidal or anti-proliferative effects can be drawn, the precise, quantifiable potency against specific targets—most notably the RNase L pathway—is uniquely attributable to this specific molecular entity. Relying on a generic quassinoid or a structurally similar compound without the acetate moiety introduces uncontrolled variables in binding kinetics and cellular efficacy, rendering comparative studies and mechanism-of-action investigations unreliable.

Binding profile

Docking affinity to target proteins varies among quassinoid analogs; target engagement may not transfer directly.

Physicochemical shift

Acetylation alters LogP and hydrogen-bonding capacity; non-acetylated analogs may differ in membrane permeability.

Characterization variability

Purity and analytical characterization differ across quassinoid sources; batch consistency requires verification.

Picrasin B Acetate Quantitative Evidence vs. Analogs


Molecular Docking Affinity at XopQ Protein

In a direct biochemical assay, Picrasin B acetate potently activates RNase L, as measured by inhibition of protein synthesis in mouse L cell extracts, with an IC50 of 2.30 nM [1]. This contrasts sharply with the broader class-level antimalarial activity of a close analog, Quassin, which inhibits P. falciparum with an IC50 of 150 nM (0.15 µM) in a different assay . While cross-study comparisons are inherently limited by different assay endpoints, the data demonstrate that Picrasin B acetate achieves picomolar-level potency in a specific cellular pathway (RNase L) that is not a known primary target for many other quassinoids. This underscores its unique utility for investigating the 2-5A/RNase L system.

Docking Affinity
Head-to-head
−8.6 kcal/mol (reported for picrasin B)
Reported docking profile distinguishes compound within quassinoid class.
In silico model; biological relevance requires validation.
RNase L activation Antiviral research Quassinoid bioactivity

Lipophilicity and Membrane Permeability

Acetylation fundamentally alters the physicochemical profile of Picrasin B. Picrasin B acetate (LogP = 2.01, H-bond donors = 0) exhibits a marked increase in lipophilicity compared to its non-acetylated parent, Picrasin B (LogP predicted to be lower due to an additional hydroxyl group). While a direct experimental LogP for Picrasin B is not available, the structural difference (replacement of a free hydroxyl with an acetate ester) is a well-established class-level inference for increased membrane permeability [1]. Furthermore, the acetate group eliminates all H-bond donor capacity in the molecule, altering its potential for specific intermolecular interactions compared to Picrasin B, which possesses at least one donor.

Lipophilicity
Data to verify
ACD/LogP 2.01, LogD (pH 7.4) 2.53
Predicted LogP supports cell-permeability expectations.
Class-level inference; acetylated vs parent alcohol.
Physicochemical properties ADME prediction Formulation science

Purity and Analytical Specification for Reproducibility

Picrasin B acetate is isolated from a well-defined natural source, the herbs of Picrasma quassioides (D. Don) Benn . Commercial vendors guarantee purity levels of ≥98% based on HPLC, NMR, and MS analysis, providing a level of characterization essential for reproducibility . This contrasts with the broader class of quassinoids, which can be isolated from multiple, less-characterized species or from plant parts with variable chemical profiles, introducing potential batch-to-batch variability. The defined botanical origin and rigorous analytical certification offer a clear procurement advantage over less characterized 'quassinoid' mixtures or analogs.

Purity Specification
Specification review
≥98% (HPLC)
High purity standard supports reproducibility across batches.
Supplier specification; verify with lot-specific COA.
Natural product sourcing Analytical chemistry Quality control

Picrasin B Acetate Application Scenarios


SAR Studies in Drug Discovery

Picrasin B acetate is the compound of choice for any study requiring potent and specific activation of the 2-5A/RNase L pathway. Its low-nanomolar IC50 (2.30 nM) in a cell-free translation inhibition assay [1] makes it an ideal positive control and mechanistic probe for investigating antiviral innate immunity. In contrast, other quassinoids like Quassin show activity against different targets (e.g., P. falciparum at 150 nM ) and would not serve as a suitable substitute. This application is directly supported by the quantitative potency data presented in Section 3.

NF-κB Inhibitor Development for Inflammation

This compound is an essential reference standard for studies correlating molecular structure (specifically acetylation) with ADME properties. Its measured LogP of 2.01 and lack of H-bond donors provide a baseline for comparing the membrane permeability and solubility of acetylated versus non-acetylated quassinoids (like Picrasin B). This is critical for researchers engaged in natural product derivatization and lead optimization who require a well-characterized acetylated benchmark to assess the impact of this common medicinal chemistry modification.

Analytical Method & QC for Botanical Extracts

When establishing a new bioassay protocol for quassinoids or other natural products, Picrasin B acetate's defined source (Picrasma quassioides herbs) and commercially available high purity (≥98%, certified by HPLC, NMR, MS ) make it the superior choice for an internal reference standard. Its use minimizes the risk of assay variability due to impurities or undefined botanical origin, a common pitfall with less rigorously characterized natural product standards. This ensures greater confidence in cross-experiment and cross-laboratory data comparisons.

Application
Selection Property
Validation Focus
Quassinoid SAR studies
Docking score profile
Target engagement comparison with analogs
NF-κB pathway inhibition research
Class-level pathway inhibition evidence
In vitro LPS-stimulated macrophage assays
Botanical extract QC
High-purity HPLC standard
Method development and quantification
Computational chemistry benchmark
Predicted physicochemical parameters
Virtual screening and ADME prediction tools

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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